

Using Tutin to study the subunit composition of glycine receptors

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Compound of Interest

Compound Name: *Tutin*

Cat. No.: *B109302*

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An emerging tool in neuroscience, the neurotoxin **tutin**, offers a valuable avenue for investigating the subunit composition of glycine receptors (GlyRs).^{[1][2]} **Tutin**, a sesquiterpene lactone, acts as a competitive antagonist of GlyRs, and its potency is notably influenced by the specific subunits that form the receptor channel.^{[1][2]} This subunit-dependent interaction provides a pharmacological method for differentiating between various GlyR isoforms.

Recent studies have demonstrated that **tutin**'s inhibitory effects vary between homomeric GlyRs, composed solely of α subunits, and heteromeric GlyRs, which are assemblies of both α and β subunits.^{[1][2]} This differential antagonism allows researchers to probe the composition of native and recombinant glycine receptors, shedding light on their physiological roles and pathological implications.

Application Notes

Tutin's utility in discerning glycine receptor subunit composition stems from its varied inhibitory constants (IC₅₀) for different receptor subtypes. Researchers can employ **tutin** to:

- Functionally characterize GlyR subunit composition: By comparing the IC₅₀ of **tutin** on a neuron or cell expressing GlyRs of unknown composition to the known IC₅₀ values for specific subunit combinations, an inference about the likely subunit makeup can be made.
- Probe the role of the β subunit: The inclusion of the β subunit in the glycine receptor complex has been shown to decrease **tutin**'s potency.^{[1][2]} This feature can be exploited to investigate the presence and functional contribution of the β subunit in native GlyRs.

- Differentiate between $\alpha 1$ and $\alpha 2$ containing receptors: **Tutin** exhibits a higher potency for GlyRs containing the $\alpha 2$ subunit compared to those with the $\alpha 1$ subunit, making it a useful tool to distinguish between these two major adult isoforms.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The inhibitory effects of **tutin** on various glycine receptor subunit compositions, as determined by whole-cell patch-clamp experiments on HEK 293 cells, are summarized below.

Glycine Receptor Subunit Composition	Tutin IC50 (μ M)
$\alpha 1$ Homomeric	35 ± 1
$\alpha 2$ Homomeric	15 ± 3
$\alpha 1\beta$ Heteromeric	51 ± 4
$\alpha 2\beta$ Heteromeric	41 ± 8

Data sourced from Fuentealba et al., 2011.[\[1\]](#)[\[2\]](#)

Experimental Protocols

A key technique to study the effect of **tutin** on glycine receptors with different subunit compositions is the whole-cell patch-clamp recording on a heterologous expression system like Human Embryonic Kidney (HEK) 293 cells.

Protocol: Whole-Cell Patch-Clamp Recording of Tutin Inhibition on Glycine Receptors

1. Cell Culture and Transfection:

- Culture HEK 293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 μ g/ml streptomycin at 37°C in a 5% CO2 incubator.
- Co-transfect cells with plasmids encoding the desired glycine receptor subunits (e.g., $\alpha 1$, $\alpha 2$, or a combination of α and β subunits) using a suitable transfection reagent. A marker gene,

such as green fluorescent protein (GFP), can be co-transfected to identify successfully transfected cells.

- Allow 24-48 hours for receptor expression before electrophysiological recordings.

2. Electrophysiological Recording:

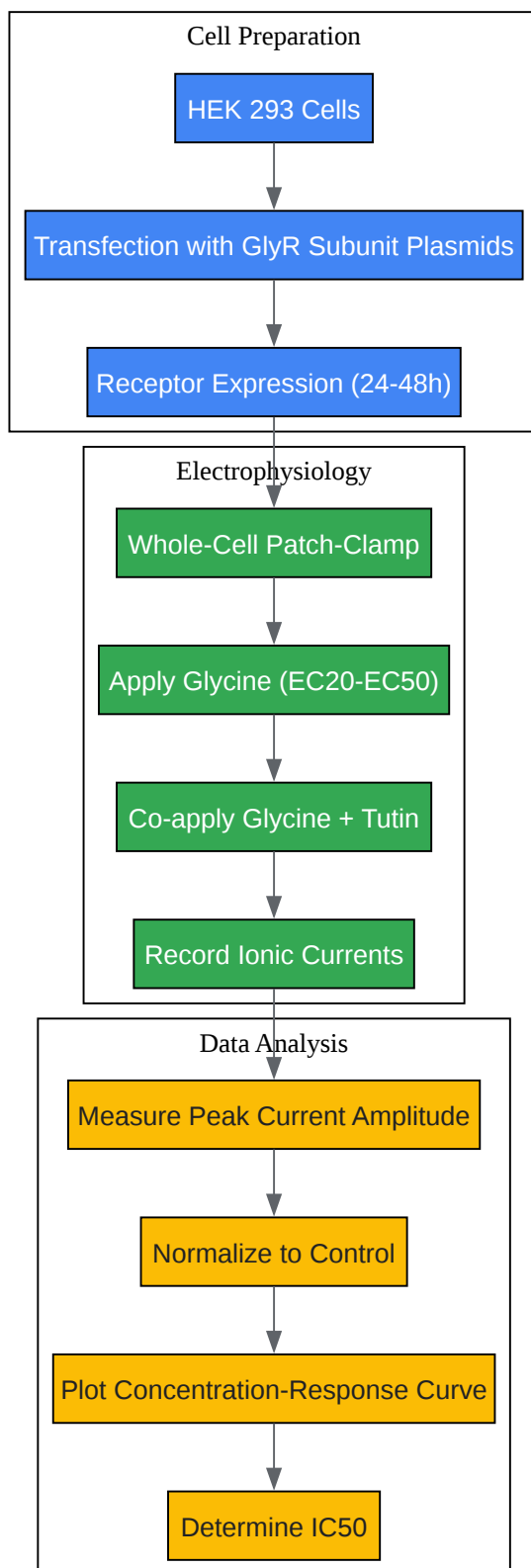
- Prepare an external solution containing (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
- Prepare an internal pipette solution containing (in mM): 145 KCl, 2 MgCl₂, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2.
- Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
- Transfer the coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with the external solution.
- Establish a whole-cell patch-clamp configuration on a GFP-positive cell.
- Hold the cell at a membrane potential of -60 mV.

3. Data Acquisition and Analysis:

- Apply glycine at a concentration that elicits a submaximal current response (e.g., EC₂₀-EC₅₀) to establish a baseline.
- Co-apply varying concentrations of **tutin** with the glycine solution.
- Record the resulting currents using an appropriate amplifier and data acquisition software.
- Measure the peak amplitude of the glycine-evoked currents in the absence and presence of different **tutin** concentrations.
- Normalize the current amplitudes to the control (glycine alone) and plot the concentration-response curve for **tutin** inhibition.

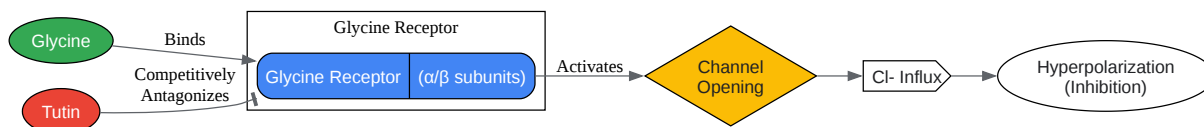
- Fit the data with a sigmoidal dose-response equation to determine the IC₅₀ value.

Visualizations



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Caption: Experimental workflow for determining the IC₅₀ of **tutin** on glycine receptors.



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Caption: **Tutin's** competitive antagonism of the glycine receptor signaling pathway.

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References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Potentiation and inhibition of glycine receptors by tutin - PubMed [pubmed.ncbi.nlm.nih.gov]
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